4,5-Dihydroprednisolone, (5beta)-
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Overview
Description
4,5-Dihydroprednisolone, (5beta)- is a synthetic steroid compound with the molecular formula C21H30O5. It is a derivative of prednisolone, a glucocorticoid used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroprednisolone, (5beta)- typically involves the reduction of Δ4-3-ketosteroids catalyzed by steroid 5β-reductase (AKR1D1) . The process includes several steps:
3,20-Keto Protective Reaction: Protecting the keto groups to prevent unwanted reactions.
11-Keto Reduction Reaction: Reducing the 11-keto group to a hydroxyl group.
21-Hydroxyl Esterification Reaction: Esterifying the 21-hydroxyl group.
3,20-Keto Deprotection Reaction: Removing the protective groups from the keto groups.
21-Acetic Ester Hydrolysis Reaction: Hydrolyzing the ester to yield the final product.
Industrial Production Methods
The industrial production of 4,5-Dihydroprednisolone, (5beta)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of mixed solvents and inert gases to prevent byproduct formation during hydrolysis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroprednisolone, (5beta)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction.
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-Dihydroprednisolone, (5beta)- can yield various keto derivatives, while reduction can produce different hydroxylated compounds .
Scientific Research Applications
4,5-Dihydroprednisolone, (5beta)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroid compounds.
Biology: Studied for its role in steroid metabolism and regulation of nuclear receptors.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5-Dihydroprednisolone, (5beta)- involves binding to the glucocorticoid receptor, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The compound also interacts with various molecular targets and pathways, including nuclear and membrane-bound receptors .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A closely related glucocorticoid with similar anti-inflammatory properties.
5β-Dihydroglucocorticoids: Compounds produced by the reduction of cortisol and cortisone, which are inactive on the glucocorticoid receptor.
5β-Pregnanes: Neuroactive steroids that act on GABA A and NMDA receptors.
Uniqueness
4,5-Dihydroprednisolone, (5beta)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at positions 11, 17, and 21. This structural configuration contributes to its distinct biological activity and therapeutic potential .
Properties
CAS No. |
566-34-7 |
---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(5R,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,12,14-16,18,22,24,26H,3-4,6,8-11H2,1-2H3/t12-,14+,15+,16+,18-,19+,20+,21+/m1/s1 |
InChI Key |
NHVKTAGIUONXJA-AIPUTVCKSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CC[C@H]4[C@@]3(C=CC(=O)C4)C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4C3(C=CC(=O)C4)C)O |
Origin of Product |
United States |
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